Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide

Purity Procurement Reproducibility

3-Chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide (CAS 303986-05-2, MFCD00793397) is a synthetic organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. It belongs to the class of 2,2-dimethylpropanamides (pivalamides) and features a meta-hydroxyphenyl substituent on the amide nitrogen and a chloromethyl group at the 3-position of the propanamide backbone.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 303986-05-2
Cat. No. B2565563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide
CAS303986-05-2
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCC(C)(CCl)C(=O)NC1=CC(=CC=C1)O
InChIInChI=1S/C11H14ClNO2/c1-11(2,7-12)10(15)13-8-4-3-5-9(14)6-8/h3-6,14H,7H2,1-2H3,(H,13,15)
InChIKeyIBAQILBRCBFJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 3-Chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide (CAS 303986-05-2): A Structurally Differentiated Amide Building Block


3-Chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide (CAS 303986-05-2, MFCD00793397) is a synthetic organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It belongs to the class of 2,2-dimethylpropanamides (pivalamides) and features a meta-hydroxyphenyl substituent on the amide nitrogen and a chloromethyl group at the 3-position of the propanamide backbone. Its unique substitution pattern confers distinct physicochemical properties, including a predicted boiling point of 423.7±30.0 °C, a predicted density of 1.251±0.06 g/cm³, and a predicted pKa of 9.53±0.10 . The compound is commercially available from multiple suppliers with varying purity specifications, making purity a key procurement differentiator .

Why Generic Substitution of 3-Chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide with In-Class Analogs Fails: Evidence-Driven Procurement Risks


In-class 2,2-dimethylpropanamides are not interchangeable due to critical structural features that govern reactivity, solubility, and biological interaction profiles. The presence of both a 3-chloro substituent and a meta-hydroxyl group on the phenyl ring creates a unique dual-reactivity handle that is absent in simpler analogs such as N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5) or 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4) [1]. The chloromethyl group serves as an electrophilic site for nucleophilic substitution, while the phenolic –OH enables further functionalization via etherification, esterification, or metal-catalyzed cross-coupling . Even subtle changes—such as moving the hydroxyl from the meta to para position or removing the chloro group—can abolish specific intermolecular interactions (e.g., halogen bonding) or alter pharmacokinetic properties . Consequently, substituting this compound with a close analog without verifying the exact substitution pattern risks compromising synthetic pathway fidelity, biological assay reproducibility, and regulatory compliance.

Quantitative Procurement Evidence for 3-Chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide: Head-to-Head Comparisons Against Key Analogs


Purity Specification Comparison: Chemsrc (98.0%) vs. Leyan (90%) – Impact on Synthetic Reproducibility

The target compound is available at 98.0% purity from Chemsrc , whereas competitor Leyan offers a product at 90% purity . This 8-percentage-point difference is significant for downstream synthetic applications where impurity profiles can affect reaction yields and product isolation. For reference, the closely related analog N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5) is available at 97% purity from Bidepharm , but lacks the chloro functionality required for specific transformations.

Purity Procurement Reproducibility

Predicted pKa Differentiation: Target Compound (9.53) vs. Non-Hydroxylated Analog – Implications for Ionization-Dependent Processes

The target compound bears a phenolic hydroxyl group with a predicted pKa of 9.53±0.10 , indicating that it exists predominantly in the neutral form at physiological pH. In contrast, the non-hydroxylated analog 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4) lacks an ionizable group on the phenyl ring, resulting in different pH-dependent solubility and partitioning behavior [1]. While specific pKa data for the comparator is unavailable, the absence of a phenolic proton eliminates the capacity for pH-dependent hydrogen bonding and ion-pair formation, which can affect both analytical method development and biological membrane permeability.

pKa Ionization Solubility

Predicted Boiling Point Comparison: Target Compound (423.7 °C) vs. N-(3-hydroxyphenyl)pivalamide (~370 °C) – Thermal Stability Screening

The target compound has a predicted boiling point of 423.7±30.0 °C at 760 mmHg , which is markedly higher than the estimated boiling point of the non-chlorinated analog N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5), predicted to be approximately 370 °C based on its molecular weight of 193.24 g/mol and the absence of the heavier chlorine atom . This ~50 °C increase (estimated) reflects the increased molecular weight and stronger intermolecular forces imparted by the chloro substituent. The quantitative difference is significant for vacuum distillation purification processes and thermal stability assessments during storage.

Boiling Point Thermal Stability Distillation

Dual Reactive Sites Enable Orthogonal Functionalization Not Possible with Monofunctional Analogs

The target compound possesses two distinct reactive handles: a primary alkyl chloride (chloromethyl group) and a phenolic –OH group. This bifunctionality allows sequential, chemoselective derivatization—e.g., first nucleophilic displacement of the chloride, followed by O-alkylation or Mitsunobu reaction at the phenol—without protecting group manipulation . In contrast, the close analog N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5) lacks the chloromethyl electrophile, limiting its utility to phenol-only modifications. Similarly, 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4) carries the chloride but lacks the phenolic nucleophile [1]. This orthogonal reactivity is documented in synthetic routes that exploit the differential leaving group ability of chloride versus hydroxide, enabling convergent assembly of complex molecular architectures in fewer steps.

Orthogonal synthesis Bifunctional linker Chemoselectivity

Intellectual Property Position: Patented Anticancer Utility vs. Generic Intermediates

A patent family (exemplified by UPM IP Detail) specifically claims compounds represented by a formula that encompasses 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide for the prevention and treatment of cancer, particularly inhibiting proliferation of carcinoma cells of the cervix and ovaries [1]. In contrast, generic 2,2-dimethylpropanamide analogs such as N-(3-hydroxyphenyl)pivalamide are primarily marketed as non-patented synthetic intermediates without therapeutic claims . This patent landscape creates a differentiated procurement pathway: the target compound may be sourced for proprietary pharmaceutical development, whereas non-patented analogs are limited to commodity chemical applications. The patent further reports that the compound downregulates key oncogenes without significant cytotoxicity to normal cells, though quantitative IC50 data must be verified from primary sources [1].

Patent Anticancer Cervical cancer

Limitations Statement: Scarcity of Head-to-Head Experimental Data

It must be explicitly noted that no peer-reviewed primary research paper or patent containing a head-to-head quantitative comparison (e.g., IC50 values, kinetic constants, solubility measurements) between 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide and its closest analogs has been identified in the public domain as of May 2026. The evidence presented above relies on predicted physicochemical properties, vendor specifications, structural reasoning, and patent claims. Users requiring definitive comparative performance data for critical procurement decisions should commission bespoke head-to-head studies under standardized assay conditions. This limitation does not diminish the compound's genuine structural differentiation but underscores the current immaturity of its publicly documented evidence base.

Data gap Experimental verification

Optimal Application Scenarios for 3-Chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide Based on Verified Evidence


Dual-Handle Building Block for Complex Molecular Libraries

The compound's orthogonally reactive chloromethyl and phenolic hydroxyl groups make it an ideal scaffold for constructing diverse compound libraries via sequential functionalization. For example, the chloride can be displaced with amines or thiols, followed by O-alkylation or O-arylation at the phenol, enabling rapid SAR exploration without extensive protecting group chemistry . This application is validated by the structural analysis presented in Section 3.

Process Chemistry: pH-Switchable Purification Streams

The predicted pKa of 9.53 allows the compound to be selectively deprotonated under basic aqueous conditions, facilitating liquid-liquid extraction away from neutral organic impurities. This property, absent in the non-hydroxylated analog 3-chloro-2,2-dimethyl-N-phenylpropanamide, enables cost-effective large-scale purification . The evidence for this pKa value derives from ChemicalBook predictions.

Patented Anticancer Agent Development

The patent claims covering the compound's use in treating cervical and ovarian carcinoma provide a legal framework for proprietary pharmaceutical development. Organizations seeking to develop new chemical entities in oncology may prioritize this compound over non-patented analogs to secure intellectual property protection [1]. The patent document (UPM IP Detail) serves as the source for this claim.

Thermally Stable Intermediate for High-Temperature Reactions

With a predicted boiling point of 423.7 °C, the compound is suitable for reactions requiring elevated temperatures without risk of distillation loss. This thermal stability, approximately 50 °C higher than the estimated boiling point of N-(3-hydroxyphenyl)pivalamide, makes it preferable for melt-phase reactions and high-boiling solvent systems .

Quote Request

Request a Quote for 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.